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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

cat. No.: B1266254

Core Compound Identification and Structure

« CAS Number: 5220-49-5[1][2]

IUPAC Name: 3-aminocyclohex-2-en-1-one[1]

e Synonyms: 3-Amino-2-cyclohexenone, 1-Amino-3-o0xo-1-cyclohexene, 3-
Aminocyclohexenone[1][3]

e Molecular Formula: CeHaNO[1]
e Molecular Weight: 111.14 g/mol [1]

e Chemical Class: Enaminone, a class of compounds featuring a conjugated system of an
amine and a ketone.[4][5]

e Structure:
o SMILES: C1CC(=CC(=0)C1)N[1]
o InChl Key: ZZMRPOAHZITKBV-UHFFFAOY SA-N[1][3]

Physicochemical and Safety Data
Table 1: Physical and Chemical Properties
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Property Value Source(s)

Light yellow to brown or dark
Appearance [6]
green powder/crystal.

Melting Point 129-133 °C (lit.) [7]

Density (Predicted) 1.091 + 0.06 g/cm?3 [7]

) Commercially available at
Purity _ [3]
>95% or >98% purity.

Table 2: GHS Hazard and Precautionary Statements
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Classification

Code

Description

Source(s)

Hazard Class

Skin Irrit. 2

Causes skin irritation.

[1](21[3]

Eye Irrit. 2

Causes serious eye

irritation.

[1](21[3]

STOT SE 3

May cause respiratory
irritation.

[1](21(3]

Hazard Statement

H315

Causes skin irritation.

[1](2]

H319

Causes serious eye

irritation.

[1]2]

H335

May cause respiratory
irritation.

[1](2]

Precautionary

Statement

P261

Avoid breathing dust.

[1](6]

P280

Wear protective
gloves/protective
clothing/eye
protection/face

protection.

[3](6]

P302+P352

IF ON SKIN: Wash
with plenty of soap

and water.

[1]

P305+P351+P338

IF IN EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

[1](6]

Role in Drug Discovery and Organic Synthesis
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3-Amino-2-cyclohexen-1-one is a key building block for synthesizing heterocyclic compounds
with potential biological activity.[4] Its value lies in its versatile reactivity as a synthon.

Precursor for CXCR2 Antagonists

The 3-aminocyclohex-2-en-1-one core structure is a validated template for developing novel
antagonists for the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor
implicated in inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Summary:

A study exploring derivatives of this core identified key structural features influencing CXCR2
inhibitory activity. The SAR can be broken down into three main components of the derivative
molecules: the cyclohexanone core, a phenylthioamide/carboxamide moiety, and a benzyl
amino functionality.[8]

Structure-Activity Relationship (SAR) Map for CXCR2 Antagonists
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Caption: Key SAR findings for 3-aminocyclohex-2-en-1-one derivatives.

Quantitative Data:
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The inhibitory activity of synthesized derivatives was quantified using a CXCR2-specific Tango
assay. The results are presented as ICso values, indicating the concentration required for 50%
inhibition.

Table 3: CXCR2 Inhibitory Activity of Selected

Derivatives

Core Phenyl Benzyl

Compound L . .

5 Modificatio Carboxamid Amino ICso (M) [a] Source
n e Moiety Moiety
Cyclohexeno ] )

16 Carboxamide  Unsubstituted 5.0+0.1 [8]
ne

Cyclohexeno Thiocarboxa

CX4338 ) Unsubstituted 4.2+1.1 [8]
ne mide
Thiazolopyri

2 o N/A N/A > 50 [8]
midinone

3 Quinolinone N/A N/A > 50 [8]
Cyclohexeno ]

24 Carboxamide  4-F 29104 [8]
ne

Cyclohexeno ]
26 Carboxamide  2-Cl 25+0.9 [8]
ne

[a] CXCR2
inhibition was
determined
using the
CXCR2
Tango assay.
Values are
the mean %
SD of at least
three
independent
determination
s.[8]
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Precursor for Antifungal Agents

3-Amino-2-cyclohexen-1-one is a reactant in the catalyst-free synthesis of 2-amino-5-oxo0-4-
phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. These resulting
compounds have been evaluated for antifungal activity.[9][10][11]

Workflow: Synthesis of Antifungal Tetrahydroquinolines

3-Amino-2-cyclohexen-1-one

Arylidenemalononitrile (CAS 5220-49-5)

Reflux in 1-Propanol
(Catalyst-free)

2-Amino-5-o0xo-4-phenyl-
5,6,7,8-tetrahydroquinoline-
3-carbonitrile Analogues

Antifungal Activity Screening

Click to download full resolution via product page
Caption: General workflow for synthesizing antifungal agents.
Experimental Methodologies

Synthesis of 3-Amino-2-cyclohexen-1-one (from 1,3-
Cyclohexanedione)

* Reactants: 1,3-Cyclohexanedione and ammonium acetate.

» Apparatus: Three-necked flask equipped for stirring and heating in an oil bath.
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e Procedure:
o Charge the flask with 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).
o Stir the mixture thoroughly.
o Heat the mixture in an oil bath to 110°C for 15 minutes.

o Remove from heat and allow to cool to room temperature, upon which the product
solidifies.

o For purification, the solid can be recrystallized from a solvent such as ethyl acetate.[6]

Biological Evaluation: CXCR2 Tango Assay

e Assay Principle: The Tango™ GPCR assay is a proprietary method used to quantify ligand-
induced receptor activation by measuring the recruitment of -arrestin to the receptor. This
interaction leads to the cleavage of a transcription factor, which then translocates to the
nucleus and drives the expression of a reporter gene (e.g., luciferase).

o General Protocol (as inferred from literature):

o Maintain a stable cell line co-expressing the human CXCR2 receptor fused to a
transcription factor and a B-arrestin/protease fusion protein.

o Plate the cells in appropriate assay plates and incubate.

o Treat the cells with varying concentrations of the test compounds (derivatives of 3-
aminocyclohex-2-en-1-one).

o Stimulate the receptor with its cognate chemokine ligand (e.g., CXCL8/IL-8).

o Incubate to allow for receptor activation, -arrestin recruitment, and subsequent reporter
gene expression.

o Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase
reporter).

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.echemi.com/products/pid_Rock45931-3-amino-2-cyclohexen-1-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data is normalized to controls and ICso values are calculated from the dose-response
curves.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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